3-Methyl-2-(trifluoromethyl)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

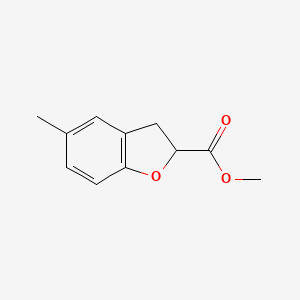

“3-Methyl-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(trifluoromethyl)benzyl alcohol” consists of a benzyl group attached to a trifluoromethyl group and a hydroxyl group . The exact 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

“3-Methyl-2-(trifluoromethyl)benzyl alcohol” is a solid at room temperature . It has a molecular weight of 190.17 .

Scientific Research Applications

Benzylation of Alcohols

One application involves the use of stable organic salts for converting alcohols into benzyl ethers, demonstrating a method for benzylation of a wide range of alcohols with good to excellent yield. This process is crucial for modifying alcohol functionalities in organic synthesis, potentially applicable to the derivatives of "3-Methyl-2-(trifluoromethyl)benzyl alcohol" (Poon & Dudley, 2006).

Catalytic Secondary Benzylation

Another study explored catalytic secondary benzylation using metal triflates, which facilitated the benzylation of carbon, nitrogen, and oxygen nucleophiles. This approach underscores the versatility of "3-Methyl-2-(trifluoromethyl)benzyl alcohol" in synthesizing complex molecules through secondary benzylation (Noji et al., 2003).

Supramolecular Chemistry

In material science, derivatives of benzyl alcohol are used in the design of supramolecular dendrimers, which exhibit novel thermotropic cubic liquid-crystalline phases. These materials have potential applications in nanotechnology and advanced materials engineering (Balagurusamy et al., 1997).

Catalytic Oxidation and Hydrogenation

Research on half-sandwich Ruthenium(II) complexes with organosulfur/-selenium ligands, synthesized from benzyl alcohol derivatives, highlights their catalytic efficiency in oxidation and transfer hydrogenation reactions. These findings have implications for developing catalysts in organic transformations (Saleem et al., 2013).

O-Benzylating Reagents

A novel study introduced an acid-catalyzed O-benzylating reagent, showcasing a method to efficiently produce benzyl ethers from various alcohols. This research could provide new routes for synthesizing benzylated derivatives of "3-Methyl-2-(trifluoromethyl)benzyl alcohol" (Yamada, Fujita, & Kunishima, 2012).

Safety And Hazards

properties

IUPAC Name |

[3-methyl-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKFSVKKSFBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(trifluoromethyl)benzyl alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)